2-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide
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Overview
Description
2-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that features a bromine atom, a thiophene ring, a pyridine ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Derivative: The initial step involves the synthesis of the pyridine derivative, which can be achieved through a Suzuki-Miyaura coupling reaction.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Stille or Negishi coupling, where an organotin or organozinc reagent is used.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The thiophene and pyridine rings can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Organotin or Organozinc Reagents:
Sulfonyl Chlorides: Used in the formation of the sulfonamide group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amine derivative of the compound .
Scientific Research Applications
2-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic properties.
Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 2-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide: Similar structure but with a different position of the thiophene ring.
2-chloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
2-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-bromo-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2S2/c17-14-5-1-2-6-15(14)23(20,21)19-10-12-4-3-8-18-16(12)13-7-9-22-11-13/h1-9,11,19H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXISZSZMPKMIFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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